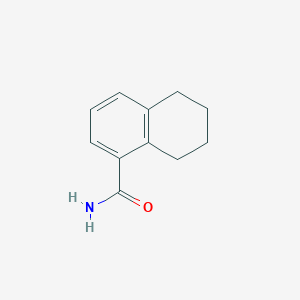

5,6,7,8-Tetrahydronaphthalene-1-carboxamide

Overview

Description

5,6,7,8-Tetrahydronaphthalene-1-carboxamide is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Macrophage Effects

- Novel derivatives of 5,6,7,8-Tetrahydronaphthalene-1-carboxamide were synthesized and evaluated for their effects on macrophage cells. These compounds, particularly compounds 12, 17, 24, and 26, were found to decrease nitrite levels in activated macrophage cells without exhibiting cytotoxic effects. Compound 27, containing a nitroxide free radical, showed significant nitrite inhibition (Gurkan et al., 2011).

Anticoagulant Screening

- N-(Aminoalkyl)phenyl and N-(amidinophenyl) derivatives of this compound were synthesized and screened for anticoagulant effects. Amidines and tetrahydronaphthamides showed more significant anticoagulant activity compared to their aminoalkyl and naphthamide counterparts (Nguyen & Ma, 2017).

Green Chemistry Approach

- A green chemistry method was employed to construct derivatives of this compound, demonstrating compatibility with bioactive molecules and offering opportunities for introducing multi-substituted benzenes (Damera & Pagadala, 2023).

Tumor Inhibitory and Antioxidant Activity

- New derivatives of 5,6,7,8-Tetrahydronaphthalene containing pyridine, thioxopyridine, and pyrazolopyridine moieties were synthesized and demonstrated tumor inhibitory and antioxidant activities. Specifically, the pyrazolopyridine derivative exhibited greater scavenging potency than ascorbic acid (Hamdy et al., 2013).

Glycogen Phosphorylase Inhibition

- Derivatives of this compound showed potent inhibitory activity against glycogen phosphorylase, a key enzyme in glucose metabolism. The most effective compound demonstrated oral hypoglycemic activity in diabetic mice (Onda et al., 2008).

Cardiovascular Agent Exploration

- Derivatives of this compound were synthesized as part of research into potential cardiovascular agents, showcasing varied vasodilating and β-blocking activities (Miyake et al., 1983).

Mechanism of Action

While the mechanism of action for 5,6,7,8-Tetrahydronaphthalene-1-carboxamide is not directly available, it’s worth noting that it is an intermediate in the synthesis of Palonosetron , which is a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) .

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWXJRHEMNQLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611300 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13052-97-6 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

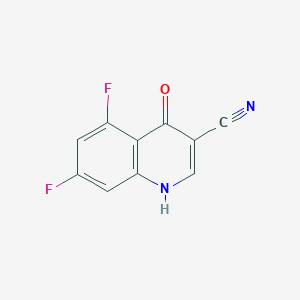

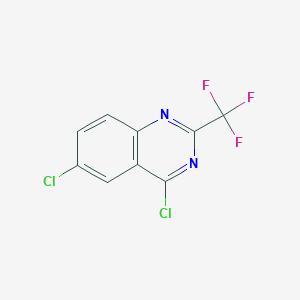

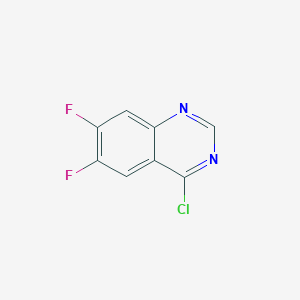

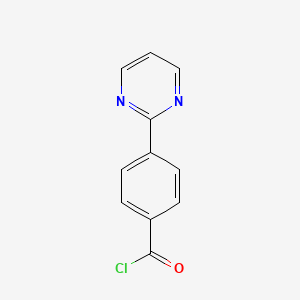

Feasible Synthetic Routes

Q1: What structural features of 5,6,7,8-Tetrahydronaphthalene-1-carboxamide derivatives contribute to their anticoagulant activity?

A1: The research paper by [] explores the structure-activity relationship (SAR) of N-substituted phenyl 5,6,7,8-tetrahydronaphthalene-1-carboxamides and their anticoagulant effects. The study specifically highlights that incorporating an amidine group at the phenyl ring and utilizing the this compound scaffold resulted in enhanced anticoagulant activity compared to aminoalkyl substitutions and simple naphthamides. [] This suggests that both the amidine moiety and the saturated ring system contribute significantly to the observed anticoagulation properties.

Q2: How was the anticoagulant activity of these compounds assessed in the study?

A2: The anticoagulant activity of the synthesized N-[(aminoalkyl)phenyl]-5,6,7,8-tetrahydronaphthalene-1-carboxamides and N-(amidinophenyl)-5,6,7,8-tetrahydronaphthalene-1-carboxamides was evaluated in vitro using human plasma. [] The researchers employed two standard coagulation assays: activated partial thromboplastin time (aPTT) and prothrombin time (PT). These tests measure the time it takes for blood plasma to clot under specific conditions and are widely used to assess the effectiveness of anticoagulant compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)